molecular formula C17H16N2O3S2 B2875395 2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide CAS No. 898458-92-9

2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide

Cat. No.: B2875395
CAS No.: 898458-92-9
M. Wt: 360.45
InChI Key: ZKZWFUFNACFCQA-UHFFFAOYSA-N
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Description

2-(Ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide is a synthetic benzothiazole-based compound offered for research and development purposes. Benzothiazole derivatives are a significant area of focus in medicinal chemistry due to their broad spectrum of biological activities. These compounds are frequently investigated as potent inhibitors of various enzymes. Structurally related analogs have demonstrated strong inhibitory effects against enzymes such as urease, with IC50 values in the low micromolar range (14.06-20.21 μM), and have also shown activity against α-glucosidase and α-amylase, suggesting potential for metabolic disorder research . The core benzothiazole scaffold is a privileged structure in drug discovery, found in molecules with documented antimicrobial, antifungal, and anticancer properties . The specific structure of this compound, which features a 2-methylbenzo[d]thiazol-6-amine moiety linked to a 2-(ethylsulfonyl)benzamide group, is designed to modulate properties like polarity, solubility, and binding affinity. The ethylsulfonyl group is a strong electron-withdrawing moiety that can influence the molecule's electronic distribution and its interaction with biological targets, potentially leading to unique selectivity profiles. This product is intended for laboratory research use only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are responsible for conducting all necessary experiments and handling this material in accordance with their institution's safety protocols.

Properties

IUPAC Name

2-ethylsulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-3-24(21,22)16-7-5-4-6-13(16)17(20)19-12-8-9-14-15(10-12)23-11(2)18-14/h4-10H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZWFUFNACFCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced at the 2-position of the benzothiazole ring through alkylation reactions using methyl iodide or similar reagents.

    Sulfonylation: The ethylsulfonyl group can be introduced by reacting the benzothiazole derivative with ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step involves the formation of the benzamide moiety by reacting the sulfonylated benzothiazole with an appropriate benzoyl chloride derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Various substituted benzothiazole derivatives.

Mechanism of Action

The mechanism of action of 2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin . This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative and psychiatric disorders.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Key Compounds

Compound Name / ID Core Structure Substituents (R1, R2) Melting Point (°C) Yield (%) Molecular Formula Molar Mass (g/mol)
Target Compound N-(2-Me-Bthiazol-6-yl)benzamide R1: 2-(Ethylsulfonyl) N/A N/A C17H15N2O3S2 375.44
7q () N-(2-S-Bthiazol-6-yl)benzamide R1: 2-Methoxy; R2: 2-Cl-pyridin-4-yl 177.9–180.8 70 C22H17ClN4O3S2 499.97
7t () N-(2-S-Bthiazol-6-yl)benzamide R1: 2-Methoxy; R2: Thiazol-2-yl 237.7–239.1 68 C20H16N4O3S3 456.56
3l () N-(2-Me-Bthiazol-6-yl)benzamide R1: 4-Methoxy N/A 63 C16H14N2O2S 298.36
N-(2-MeS-Bthiazol-6-yl)benzamide () N-(2-MeS-Bthiazol-6-yl)benzamide R1: None; R2: 2-MeS N/A N/A C15H12N2OS2 300.40
Key Observations:

Substituent Effects: The ethylsulfonyl group in the target compound likely increases polarity and hydrolytic stability compared to analogs with methylthio () or methoxy groups (). This could enhance solubility but reduce membrane permeability .

Melting Points :

  • Higher melting points in compounds like 7t (237.7–239.1°C) correlate with increased molecular rigidity and intermolecular forces from thiazole and sulfonyl groups .

Spectroscopic and Analytical Data

  • NMR and MS : confirms the utility of ¹H/¹³C NMR for structural elucidation of benzamide derivatives. The ethylsulfonyl group in the target compound would likely show distinct deshielding in NMR spectra compared to methoxy or methylthio analogs .

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